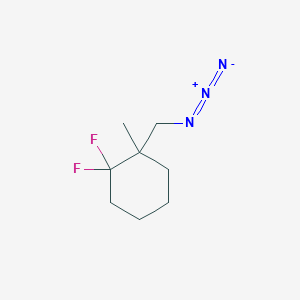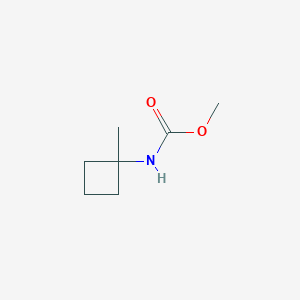
methyl N-(1-methylcyclobutyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-(1-methylcyclobutyl)carbamate is an organic compound with the molecular formula C7H13NO2 . It has a molecular weight of 143.18 . It is a carbamate ester .
Molecular Structure Analysis
The molecular structure of methyl N-(1-methylcyclobutyl)carbamate consists of a carbamate group (CONH2) attached to a methyl group (CH3) and a 1-methylcyclobutyl group .Chemical Reactions Analysis
Carbamates, including methyl N-(1-methylcyclobutyl)carbamate, can undergo various chemical reactions. For example, they can be formed in situ and subsequently reacted with substituted phenols . They can also undergo a copper-catalyzed cross-coupling reaction with amines .Scientific Research Applications
Drug Design and Medicinal Chemistry
The carbamate group, which is a key structural motif in “methyl N-(1-methylcyclobutyl)carbamate”, plays an important role in many approved drugs and prodrugs . Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . They also have the ability to modulate inter- and intramolecular interactions with target enzymes or receptors .
Prodrugs Design
Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety .
Agricultural Chemicals
Carbamate derivatives are widely represented in agricultural chemicals, such as pesticides, fungicides, and herbicides . They play a major role in the chemical and paint industry as starting materials, intermediates, and solvents .
Organic Synthesis and Peptide Chemistry
Organic carbamates serve a very important role as optimum protecting groups for amines and amino acids in organic synthesis and peptide chemistry . They are structurally related to amide-ester hybrid features and, in general, display very good chemical and proteolytic stabilities .
Biological Properties Modulation
Substitution on the O- and N-termini of a carbamate offers opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties .
Fluorogenic Detection of Enzyme Reactions
In a fluorescence-based study, N-methyl dimethyl methyl (i.e., trimethyl) carbamate was reported as an auto-cleavable linker, which is rapidly . This suggests that “methyl N-(1-methylcyclobutyl)carbamate” could potentially be used in similar applications.
Safety and Hazards
Future Directions
Research on carbamates, including methyl N-(1-methylcyclobutyl)carbamate, is ongoing. Future directions may include further studies on their environmental fate, toxicity, metabolic routes, related genes and enzymes, and evolutionary mechanisms associated with their degradation . Strategies like application of consortia for efficient degradation, metabolic engineering, and adaptive laboratory evolution may aid in improving remediation efficiency and overcoming the challenges associated with in situ bioremediation .
Mechanism of Action
Target of Action
The primary targets of carbamate compounds, such as methyl N-(1-methylcyclobutyl)carbamate, are often enzymes or receptors in the body . The carbamate group is a key structural motif in many approved drugs and prodrugs . Many derivatives are specifically designed to make drug−target interactions through their carbamate moiety .
Mode of Action
The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH . Therefore, substitution on the O- and N-termini of a carbamate offers opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties .
Biochemical Pathways
Carbamates play a major role in the degradation pathways of bacteria . The pathway is initiated by hydrolysis catalyzed by specific hydrolases into various intermediates . These intermediates then funnel into respective dihydroxy aromatic intermediates, C1 metabolism, and nitrogen assimilation .
Pharmacokinetics
The pharmacokinetics of carbamates, including their absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for their bioavailability . Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its specific targets and the biochemical pathways it affects. For instance, carbamates can modulate inter- and intramolecular interactions with the target enzymes or receptors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of carbamates. For example, the presence of other compounds, pH levels, temperature, and other environmental conditions can affect the stability and activity of carbamates .
properties
IUPAC Name |
methyl N-(1-methylcyclobutyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(4-3-5-7)8-6(9)10-2/h3-5H2,1-2H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZMSDMXOGPOGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

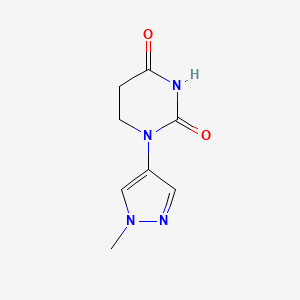
![11-(4-Butoxyphenyl)-4-(2-phenylethyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one](/img/structure/B2853572.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2853574.png)
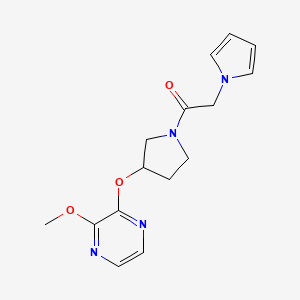
![2-(benzyloxy)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2853576.png)
![1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropan-1-amine;hydrochloride](/img/structure/B2853577.png)
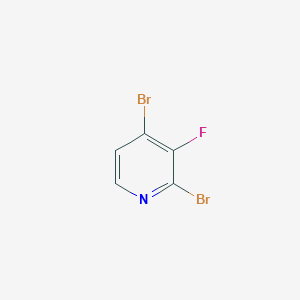
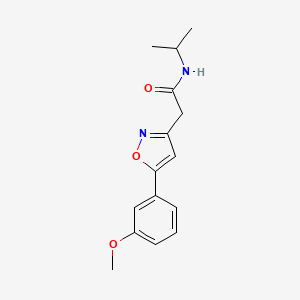
![4-fluoro-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2853585.png)
![4,5,11-Triazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene dihydrochloride](/img/structure/B2853586.png)

![1-(4-bromophenyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B2853588.png)
